4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that features a unique combination of pyrazole, benzodiazepine, and thiazine moieties. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the construction of the benzodiazepine core, and finally the thiazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione has several scientific research applications:
Chemistry: The compound is studied for its unique structural features and reactivity, which can provide insights into the behavior of complex organic molecules.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Hydrazine-coupled pyrazoles: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione stands out due to its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N5O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-hydroxy-5-[2-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C17H15N5O3S/c1-22-8-9(7-18-22)12-6-13(14-15(23)21-17(25)26-16(14)24)20-11-5-3-2-4-10(11)19-12/h2-5,7-8,12,19,24H,6H2,1H3,(H,21,23,25) |
InChI Key |
ZCINCNAOIAWNPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O |
Origin of Product |
United States |
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